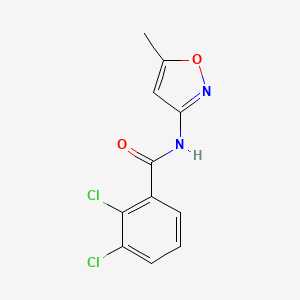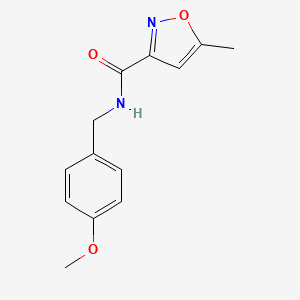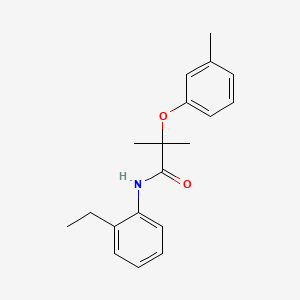
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as S-adenosylmethionine (SAMe), is a naturally occurring compound found in the human body. SAMe has been extensively studied for its potential therapeutic benefits in various conditions, including depression, osteoarthritis, and liver disease.
Mecanismo De Acción
SAMe is involved in numerous biochemical pathways in the body, including methylation reactions, neurotransmitter synthesis, and polyamine synthesis. SAMe is also a potent antioxidant and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
SAMe has numerous biochemical and physiological effects in the body. SAMe is involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. SAMe also plays a role in the synthesis of polyamines, which are involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SAMe has several advantages for lab experiments. SAMe is readily available and can be easily synthesized or obtained from natural sources. SAMe is also stable and can be stored for extended periods without degradation.
However, SAMe also has several limitations for lab experiments. SAMe can be expensive, which may limit its use in certain experiments. SAMe can also be difficult to work with due to its high polarity and reactivity.
Direcciones Futuras
There are several future directions for SAMe research. One potential direction is the development of novel SAMe analogs with improved pharmacokinetic properties. Another potential direction is the investigation of SAMe's potential benefits in other conditions, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, SAMe is a naturally occurring compound with numerous potential therapeutic benefits. SAMe has been extensively studied for its potential benefits in depression, osteoarthritis, and liver disease. SAMe is involved in numerous biochemical pathways in the body and has several advantages and limitations for lab experiments. There are several future directions for SAMe research, including the development of novel SAMe analogs and investigation of SAMe's potential benefits in other conditions.
Aplicaciones Científicas De Investigación
SAMe has been extensively studied for its potential therapeutic benefits in various conditions. One of the most well-studied applications of SAMe is in the treatment of depression. Several clinical trials have demonstrated that SAMe is as effective as standard antidepressant medications in treating depression, with fewer side effects.
SAMe has also been studied for its potential benefits in osteoarthritis. Several clinical trials have demonstrated that SAMe can reduce pain and improve joint function in individuals with osteoarthritis.
SAMe has also been studied for its potential benefits in liver disease. SAMe has been shown to improve liver function and reduce inflammation in individuals with liver disease.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-11-9-15(10-12(2)16(11)18)22-13(3)17(21)19-14-5-7-20(4)8-6-14/h9-10,13-14H,5-8H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUXMEYPIYGHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432158.png)


![2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4432179.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4432189.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4432198.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4432205.png)
![N-{4-[(methylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4432210.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432254.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4432255.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4432265.png)